molecular formula C11H12ClNO3S B1405483 3-Butoxy-4-cyanobenzenesulfonyl chloride CAS No. 942199-54-4

3-Butoxy-4-cyanobenzenesulfonyl chloride

Cat. No. B1405483
CAS RN: 942199-54-4
M. Wt: 273.74 g/mol
InChI Key: RPKLOCKDPWMQRC-UHFFFAOYSA-N
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Description

3-Butoxy-4-cyanobenzenesulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO3S . It is a derivative of benzenesulfonyl chloride, which is a compound that contains a sulfonyl functional group attached to a benzene ring .


Synthesis Analysis

The synthesis of this compound might involve the use of 4-Cyanobenzenesulfonyl chloride as a starting material . The synthesis could potentially involve a Suzuki-Miyaura coupling, a reaction that involves the coupling of an organoboron compound with an organic halide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a sulfonyl chloride group, a butoxy group, and a cyano group attached to it . The molecular weight of this compound is 273.74 .

Scientific Research Applications

Synthesis in Coenzyme Q10 Production

3-Butoxy-4-cyanobenzenesulfonyl chloride is utilized in the synthesis of key intermediates for coenzyme Q10, a vital component in cellular energy production. The synthesis involves a series of reactions starting from readily available precursors like p-toluenesulfonyl chloride (TsCl) and isoprene. This process, through optimized reactions, yields a significant overall yield and offers potential for large-scale production (Mu et al., 2011).

Ultrasound-Assisted Organic Synthesis

In another study, this compound derivatives were successfully synthesized using ultrasound-assisted organic solvent conditions. This method enhances the overall reaction efficiency and can be applied in synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).

Role in Chiral Fluorinating Agents

This compound also plays a role in the synthesis of novel chiral fluorinating agents. The process involves a series of reactions including bromination and ring expansion, resulting in the production of optically pure chiral N-F agents (Sun, Liu, & Tang, 2008).

Isomerism Studies

It's also used in studies of isomerism, such as the synthesis of N-monosubstituted 2-cyanobenzenesulfonamides. These compounds exhibit interesting isomerism properties, showing conversions under different conditions (Balode, Valter, & Valter, 1978).

Fuel Desulfurization

In the field of green chemistry, derivatives of this compound are used in redox ionic liquids for the desulfurization of fuels. This method effectively removes sulfur compounds from fuels, demonstrating a significant advancement in environmentally friendly fuel processing (Li et al., 2009).

Enhancement of Liquid Chromatography-Mass Spectrometry (LC-MS) Sensitivity

This compound has been used to increase the detection sensitivity of estrogens in LC-MS. The process involves derivatization with 4-nitrobenzenesulfonyl chloride, improving the detection responses significantly (Higashi et al., 2006).

Molecular Engineering of Liquid Crystal Polymers

In polymer science, this compound derivatives are key in the molecular engineering of liquid crystal polymers. These polymers exhibit unique characteristics suitable for advanced material applications (Percec, Wang, & Lee, 1991).

Safety and Hazards

The safety data sheet for 4-Cyanobenzenesulfonyl chloride indicates that it causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It is reasonable to assume that 3-Butoxy-4-cyanobenzenesulfonyl chloride, being a derivative of benzenesulfonyl chloride, might have similar hazards.

properties

IUPAC Name

3-butoxy-4-cyanobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-2-3-6-16-11-7-10(17(12,14)15)5-4-9(11)8-13/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKLOCKDPWMQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The titled compound was prepared analogously to 4-cyano-3-ethoxy-benzenesulfonyl chloride (Intermediate 127c) by replacing bromoethane with 1-bromobutane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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